Rotenone (Barbasco)
Overview
Description
It is found in the seeds and stems of several plants, such as the jicama vine, and in the roots of several members of the Fabaceae family, including the genera Lonchocarpus, Millettia, Tephrosia, and Derris . Rotenone has been used for centuries by indigenous peoples to poison fish and control pests .
Scientific Research Applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Rotenone can be synthesized through various chemical routes. One common method involves the extraction of rotenone from the roots of Derris elliptica using organic solvents like ethanol or acetone. The extracted compound is then purified through crystallization .
Industrial Production Methods: Industrial production of rotenone typically involves large-scale extraction from plant sources. The roots of Derris elliptica or Lonchocarpus utilis are harvested, dried, and ground into a powder. The powder is then subjected to solvent extraction, followed by purification processes to obtain high-purity rotenone .
Chemical Reactions Analysis
Types of Reactions: Rotenone undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Rotenone can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of rotenone can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving rotenone often use nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of rotenone, such as hydroxylated or alkylated compounds .
Mechanism of Action
Rotenone exerts its effects primarily by inhibiting complex I of the mitochondrial respiratory chain. This inhibition blocks the transfer of electrons from iron-sulfur centers in complex I to ubiquinone, leading to a halt in oxidative phosphorylation and a reduction in ATP synthesis . The resulting energy deficit and increased production of reactive oxygen species contribute to cellular damage and apoptosis .
Comparison with Similar Compounds
Rotenone is part of a group of compounds known as rotenoids, which share similar chemical structures and biological activities. Some similar compounds include:
Tephrosin: A rotenoid found in Tephrosia species, used for its insecticidal properties.
Tubaic Acid: A compound with similar pesticidal activity but distinct chemical characteristics.
Rotenone is unique among these compounds due to its widespread historical use and its specific inhibitory action on mitochondrial complex I, making it a valuable tool in both scientific research and practical applications .
Properties
IUPAC Name |
(1S,13S)-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16?,20-,21+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVIOZPCNVVQFO-XHEPWMPHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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